N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15763667
InChI: InChI=1S/C14H12N4O/c15-14(17-19)11-6-4-10(5-7-11)12-9-18-8-2-1-3-13(18)16-12/h1-9,19H,(H2,15,17)
SMILES:
Molecular Formula: C14H12N4O
Molecular Weight: 252.27 g/mol

N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide

CAS No.:

Cat. No.: VC15763667

Molecular Formula: C14H12N4O

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide -

Specification

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
IUPAC Name N'-hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide
Standard InChI InChI=1S/C14H12N4O/c15-14(17-19)11-6-4-10(5-7-11)12-9-18-8-2-1-3-13(18)16-12/h1-9,19H,(H2,15,17)
Standard InChI Key QQUKDLULKUBANP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C(=NO)N

Introduction

Structural and Physicochemical Properties

The compound features a benzocarboximidamide scaffold substituted with an imidazo[1,2-a]pyridine moiety at the para position and an N-hydroxy group (Figure 1). This arrangement confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC14H12N4O\text{C}_{14}\text{H}_{12}\text{N}_{4}\text{O}
Molecular Weight252.27 g/mol
IUPAC NameN'-hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide
Hydrogen Bond Donors2 (N–H and O–H groups)
Hydrogen Bond Acceptors4 (imidazole N, carbonyl O)

The imidazopyridine ring system contributes to π-π stacking interactions, while the hydroxamic acid group enhances metal-binding capacity—a feature critical for inhibiting metalloenzymes like histone deacetylases (HDACs) .

Biological Activities and Mechanistic Insights

Antimicrobial Activity

Imidazopyridines disrupt microbial biofilms and efflux pumps. For instance, analogs with lipophilic substituents show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans. The hydroxamic acid group may enhance permeability across bacterial membranes.

Research Gaps and Future Directions

Current literature lacks in vivo data and toxicity profiles for this compound. Priority research areas include:

  • Structure-Activity Relationship (SAR) Studies: Modifying the imidazopyridine substituents to optimize bioavailability and target selectivity.

  • HDAC Isoform Specificity: Assessing inhibition kinetics against HDAC1 vs. HDAC6 to minimize off-target effects .

  • Combination Therapies: Evaluating synergies with checkpoint inhibitors or DNA-damaging agents.

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